Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate
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Overview
Description
Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(pyridin-3-yl)acetate: Similar structure but lacks the fluorophenyl group.
Ethyl 2-pyridylacetate: Another pyridine derivative with different substituents.
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Contains a similar fluorophenyl group but has a different core structure .
Uniqueness
Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs.
Properties
CAS No. |
404361-78-0 |
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Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
ethyl 2-[6-(2-fluorophenyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-15(18)9-11-7-8-14(17-10-11)12-5-3-4-6-13(12)16/h3-8,10H,2,9H2,1H3 |
InChI Key |
HXUKUMADSUYZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
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